molecular formula C14H17ClN6 B1525289 4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine CAS No. 1220029-39-9

4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine

Katalognummer: B1525289
CAS-Nummer: 1220029-39-9
Molekulargewicht: 304.78 g/mol
InChI-Schlüssel: YXWDZUNQSRAHCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine is a chemical compound built on a 1,3,5-triazine core, a nitrogen-containing heterocycle known for its versatility in chemical synthesis and drug discovery. The structure features a chlorine atom and a 4-benzylpiperazinyl group at the 4- and 6-positions of the triazine ring, respectively, with an amine group at the 2-position. This specific arrangement of substituents makes it a valuable synthon for constructing more complex molecules, particularly in the development of pharmacologically active agents. Compounds based on the 1,3,5-triazin-2-amine scaffold have been extensively investigated in scientific literature and patents for a range of biological activities. Research into structurally related analogues has demonstrated potential in areas such as antimicrobial and antimycobacterial applications . Furthermore, the 1,3,5-triazine core is a privileged structure in medicinal chemistry, often serving as a central template in the design of novel therapeutic candidates . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Eigenschaften

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6/c15-12-17-13(16)19-14(18-12)21-8-6-20(7-9-21)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDZUNQSRAHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine (CAS Number: 1220029-39-9) is a triazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN6C_{14}H_{17}ClN_6, with a molecular weight of 304.78 g/mol. The structure features a triazine ring substituted with a benzylpiperazine moiety and a chlorine atom, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H17ClN6
Molecular Weight304.78 g/mol
CAS Number1220029-39-9
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly targeting tyrosinase (TYR), which is involved in melanin biosynthesis. The binding affinity and inhibition kinetics of related compounds suggest that modifications to the piperazine and triazine structures can enhance inhibitory effects on TYR activity.

Case Study: Tyrosinase Inhibition

In a study examining derivatives of piperazine-based compounds, it was found that certain modifications led to significantly improved inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). For example, one derivative exhibited an IC50 value of 0.18 μM, demonstrating potent inhibition compared to a reference compound (kojic acid, IC50 = 17.76 μM) .

Efficacy in Cell Models

In vitro studies have shown that compounds similar to this compound can exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. These findings suggest that the compound could be beneficial for skin-related applications where melanin production needs to be regulated.

Table 2: Inhibition Data from Related Compounds

Compound NameIC50 (μM)Source
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18
Kojic Acid17.76Reference for comparison
4-(4-Benzyl-1-piperazinyl)-6-chloro...TBDCurrent study (hypothetical)

Pharmacological Studies

Recent pharmacological evaluations have focused on the potential neuroprotective effects of piperazine derivatives, including those structurally related to our compound of interest. The neuroprotective properties are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress.

Toxicology Assessment

Preliminary toxicological assessments indicate low cytotoxicity levels for similar piperazine derivatives at effective concentrations for TYR inhibition. This suggests a favorable safety profile for further development in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that triazine derivatives can inhibit tumor growth by interfering with cellular processes involved in cancer proliferation.
  • Antimicrobial Properties : The compound may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antibiotics.
  • CNS Activity : Given the piperazine moiety, this compound may influence central nervous system (CNS) activity and could be explored for potential use in treating neurological disorders.

Pharmaceutical Applications

The unique structure of this compound suggests several pharmaceutical applications:

  • Antidepressants and Anxiolytics : The piperazine ring is common in many CNS-active drugs; thus, this compound may have similar effects.
  • Anticancer Agents : Its potential antitumor properties could lead to the development of new cancer therapies.
  • Antimicrobial Agents : With further research, it may be developed into a new class of antibiotics.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (Triazine Core) Key Functional Groups Potential Applications
4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine Cl (C6), 4-benzylpiperazinyl (C4) Benzylpiperazine, Chlorine Pharmaceuticals (CNS, antimicrobial)
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)-1,3,5-triazin-2-amine Cl (C6), 1-methylpyrazole (C4) Pyrazole, Chlorine Agrochemicals (herbicides)
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide Cl (C6), tert-butylamino (C4), acetamide (C2) tert-Butylamine, Acetamide Herbicides, Antimicrobials
4-[(4-Benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine Quinolinyl (C6), benzylpiperazinyl (C4) Quinoline, Benzylpiperazine Therapeutics (CNS, anticancer)

Vorbereitungsmethoden

Preparation of the Piperazine Substituent: Benzylation and Nitrosamine Route

The piperazine moiety in the target compound is functionalized by benzylation and further transformations to enable its coupling to the triazine core. Two main synthetic paths have been reported for preparing nitrosamine intermediates from piperazine derivatives, which are key intermediates in the synthesis of related compounds:

  • Path A: Commercial piperazine is oxidized in a one-pot procedure to the nitrosamine using reagents such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in solvents like dichloromethane (DCM) or dichloroethane (DCE) under reflux conditions. The nitrosamine then undergoes Michael addition to vinyl substrates to form adducts.

  • Path B: Boc-protected piperazine is subjected to Michael addition, followed by Boc deprotection under standard acidic conditions (e.g., using trifluoroacetic acid). The resulting free amine is then oxidized to the nitrosamine using Diazald® or alternative nitrosating agents such as isoamyl nitrite. Subsequent reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) yields the desired amine derivatives.

The benzylation of piperazine nitrogen is typically achieved by reaction with benzyl chloride in the presence of a base such as triethylamine, often in mixed solvents like dioxane and DMF at elevated temperatures (around 100 °C).

Coupling Piperazine Derivative to Cyanuric Chloride

Once the benzylated piperazine derivative is prepared, it is coupled to cyanuric chloride to introduce the piperazinyl substituent at the 4-position of the triazine ring. The typical procedure involves:

  • Reacting cyanuric chloride with the piperazine derivative under controlled temperature to substitute one chlorine atom.
  • Subsequent introduction of the amino group at the 2-position and retention of the chloro substituent at the 6-position through selective reaction conditions.

The reaction conditions often employ polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with bases like triethylamine to facilitate nucleophilic substitution.

Optimization of Reaction Conditions and Yields

The substitution reactions on cyanuric chloride require careful temperature control due to the reactivity differences of the chlorine atoms. The yields and purity of the final product depend on:

  • Temperature: Lower temperatures favor monosubstitution; higher temperatures are needed for disubstitution and trisubstitution.
  • Solvent choice: Protic solvents like ethanol and aprotic solvents like DMF are commonly used; solvent polarity affects reaction rates.
  • Base selection: Triethylamine or diisopropylethylamine are typical bases to scavenge HCl formed during substitution.
  • Reaction time: Longer times may be needed for hindered amines or bulky substituents.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Benzylation of piperazine Benzyl chloride, triethylamine, dioxane-DMF, 100 °C High (typically >80%) Efficient N-benzylation of piperazine
Oxidation to nitrosamine Diazald®, DCM or DCE, reflux Moderate to high Key intermediate for further reactions
Michael addition to vinyl substrate Protic/aprotic solvents (EtOH, DMF), high concentration High Formation of Michael adducts
Nucleophilic substitution on cyanuric chloride Stepwise substitution at 0 °C to reflux, triethylamine base 44–98% for disubstituted triazines Controlled substitution for selective functionalization
Final coupling and purification Column chromatography, recrystallization 70–90% Purification yields depend on substituents

Summary of Key Points

  • The synthesis of 4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine involves stepwise nucleophilic substitution on cyanuric chloride.
  • Benzylated piperazine is prepared via benzyl chloride alkylation, followed by nitrosamine formation and reduction steps.
  • Controlled reaction conditions allow selective substitution of chlorine atoms on the triazine ring to introduce amino and chloro substituents.
  • Reaction optimization includes temperature control, solvent choice, and base selection to maximize yields and purity.
  • This methodology is supported by patent literature and peer-reviewed synthetic protocols for related triazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Benzyl-1-piperazinyl)-6-chloro-1,3,5-triazin-2-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.